molecular formula C20H19N3O4 B8220731 3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one

3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one

Cat. No.: B8220731
M. Wt: 365.4 g/mol
InChI Key: CKLAPOFDFZKCPB-UHFFFAOYSA-N
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Description

3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.

    Intermediate Formation: The intermediate compounds are formed through processes such as condensation or cyclization.

    Final Product: The final product, this compound, is obtained after purification steps like crystallization or distillation.

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using halogens or other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Properties

IUPAC Name

3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,21,23-25H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAPOFDFZKCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C4C=CC=CC4=NC3=O)NOCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C4C=CC=CC4=NC3=O)NOCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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